REACTION_SMILES
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[CH2:1]([O:2][C:4]([c:5]1[c:6]([O:12][CH3:13])[cH:7][cH:8][c:9]([Cl:11])[cH:10]1)=[NH:14])[CH3:3].[CH3:16][OH:17].[NH3:15]>>[CH:4]([c:5]1[c:6]([O:12][CH3:13])[cH:7][cH:8][c:9]([Cl:11])[cH:10]1)=[NH:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=N)c1cc(Cl)ccc1OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N
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Name
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Type
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product
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Smiles
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COc1ccc(Cl)cc1C=N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |